(2R,3S)-3-Fluoro-2-methyl-azetidine
Description
Significance of the Azetidine (B1206935) Core in Modern Chemical Synthesis and Molecular Design
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in contemporary chemical synthesis and molecular design. nih.gov Despite historical challenges associated with their synthesis due to ring strain, recent advancements have made azetidines more accessible. nih.govrsc.orgrsc.org Their growing prominence stems from a combination of desirable attributes:
Structural Rigidity and Conformational Constraint: The four-membered ring imparts a degree of rigidity that is beneficial in drug design. By limiting the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity. enamine.net
Three-Dimensional Vectorial Orientation: The non-planar, puckered nature of the azetidine ring provides a well-defined three-dimensional arrangement of substituents, which is crucial for precise interactions with biological macromolecules. enamine.net
Improved Physicochemical Properties: Incorporation of the azetidine motif can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.
Bioisosteric Replacement: Azetidines can serve as bioisosteres for other commonly used groups in medicinal chemistry, such as gem-dimethyl groups or other small rings, offering an alternative to fine-tune molecular properties.
The reactivity of azetidines, driven by their inherent ring strain, also presents unique opportunities for synthetic diversification, allowing for the construction of complex molecular architectures. rsc.orgrsc.org This has led to the incorporation of the azetidine moiety into a wide range of biologically active compounds, including those with anticancer, antibacterial, and antiviral properties. nih.gov
Role of Fluorine in Modulating Molecular Properties for Research Applications
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance molecular properties. tandfonline.comcapes.gov.br The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, lead to a number of advantageous effects:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule in the body. wikipedia.org
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. wikipedia.orgbenthamscience.com
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in an azetidine ring. This can influence a molecule's ionization state at physiological pH, affecting its solubility and ability to interact with biological targets. tandfonline.com
Alteration of Binding Interactions: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its target protein. benthamscience.com
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for achieving the optimal geometry for biological activity.
The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, making it a powerful tool in the design of novel therapeutic agents and research probes. tandfonline.comvictoria.ac.nz
Historical Context of Fluorinated Azetidine Research and Development
The development of fluorinated azetidines is situated at the intersection of two significant streams of chemical research: the study of strained heterocyclic systems and the exploration of organofluorine chemistry.
The history of organofluorine chemistry dates back to the late 19th century with the pioneering work of Henri Moissan, who first isolated elemental fluorine. nih.gov However, the controlled introduction of fluorine into organic molecules remained a significant challenge for many years. nih.gov The mid-20th century saw major advancements, driven in part by the Manhattan Project, which required the development of materials resistant to highly reactive uranium hexafluoride. nih.gov This spurred the development of new fluorination methods and a deeper understanding of the properties of fluorinated compounds.
The study of azetidines, while known for some time, gained significant traction in the latter half of the 20th century as synthetic methods became more reliable. nih.govrsc.org The recognition of the azetidine ring as a valuable component of bioactive molecules, such as in the antibiotic aztreonam, further fueled interest in this scaffold. nih.govresearchgate.net
The convergence of these two fields, leading to the synthesis and investigation of fluorinated azetidines, is a more recent development. The motivation for creating these hybrid structures is to combine the desirable three-dimensional architecture and physicochemical properties of the azetidine core with the powerful modulating effects of fluorine. Early research in this area was often focused on the development of novel synthetic methodologies to access these challenging targets. rsc.orggoogle.com More recently, the focus has expanded to include the exploration of their applications in medicinal chemistry, with researchers investigating their potential as components of new drugs and as tools for chemical biology. nih.govacs.orgsciencedaily.com The development of fluorinated rhodamine dyes containing azetidine rings for advanced biological imaging applications is a testament to the continued evolution and innovation in this field. youtube.com
Structure
3D Structure
Properties
Molecular Formula |
C4H8FN |
|---|---|
Molecular Weight |
89.11 g/mol |
IUPAC Name |
(2R,3S)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key |
UXEHOOOMCCXWNZ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1)F |
Canonical SMILES |
CC1C(CN1)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2r,3s 3 Fluoro 2 Methyl Azetidine
Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring System
Azetidines, as four-membered nitrogen-containing heterocycles, exhibit a significant degree of ring strain, estimated to be around 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This strain is a driving force for many of their chemical reactions. researchgate.netresearchwithrutgers.com While this value is comparable to that of highly reactive cyclopropanes and aziridines, the azetidine ring is notably more stable than the three-membered aziridine (B145994) ring. researchgate.netresearchwithrutgers.com This balance of high ring strain and reasonable stability allows for controlled chemical manipulations that might not be feasible with more labile systems. researchgate.netresearchwithrutgers.com The strain within the azetidine ring can facilitate ring-opening reactions, as the release of this strain provides a thermodynamic driving force for the transformation. researchgate.netnih.gov
Ring-Opening Reactions and Derivatization
The strain inherent in the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. These reactions are often regioselective and can be influenced by the substituents on the ring.
Regioselective and Stereoselective Ring Opening
The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is a critical aspect of their chemistry. magtech.com.cn The position of nucleophilic attack is often directed by the electronic and steric properties of the substituents on the azetidine ring. magtech.com.cn For instance, in the case of 2-aryl-substituted azetidines, ring-opening with aryl borates has been shown to be regioselective. nih.gov The stereochemical outcome of these reactions can also be controlled. For example, the ring-opening of enantiomerically enriched 2-aryl azetidines with aryl borates can proceed with a predominant retention of configuration, suggesting an intramolecular delivery of the nucleophile. nih.gov However, the use of N-tosyl activated azetidines in similar reactions led to racemic products, indicating a significant carbocationic character in the transition state. nih.gov
Nucleophile-Mediated Transformations
Azetidines can undergo ring-opening reactions mediated by a variety of nucleophiles. researchwithrutgers.com These transformations are a cornerstone of azetidine chemistry, allowing for the synthesis of diverse functionalized acyclic amines. The reactivity of the azetidine ring towards nucleophiles can be enhanced by activation of the nitrogen atom, for example, through the formation of an azetidinium salt. researchgate.net The choice of nucleophile and reaction conditions can influence the regioselectivity of the ring-opening. magtech.com.cn For instance, sterically demanding nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen atom in 2-alkylazetidines. magtech.com.cn
Electrophilic Activation and Rearrangements
Activation of the azetidine ring with electrophiles can initiate a range of transformations, including ring-opening and rearrangements. For example, treatment of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) leads to the formation of substituted 2-(trifluoromethyl)azetidines through a strain-release reaction. nih.govresearchgate.net These reactions proceed under mild conditions and can afford products with high diastereoselectivity. nih.gov The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the nitrogen atom towards electrophiles. nih.gov
Influence of Fluoro- and Methyl- Substituents on Reaction Pathways and Selectivity
The presence of fluoro and methyl substituents on the azetidine ring significantly impacts its reactivity and the selectivity of its transformations. The fluorine atom, with its high electronegativity, exerts a strong inductive effect, which can influence the basicity of the azetidine nitrogen and the reactivity of adjacent carbon atoms. nih.govnih.gov This can affect the regioselectivity of nucleophilic attack. nih.govresearchgate.net
Computational studies on fluorinated aziridines, a related strained heterocycle, have shown a profound increase in reactivity towards nucleophiles compared to the unsubstituted parent compound. nih.gov The fluorine substituent can stabilize the transition state of the ring-opening reaction. nih.gov The methyl group, being an electron-donating group, can also influence the electron density within the ring and affect the stability of intermediates formed during reactions. The stereochemistry of these substituents is also crucial in determining the stereochemical outcome of reactions.
Advanced Spectroscopic and Structural Characterization Methodologies for Fluoroazetidines
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. nih.govthieme-connect.de This technique is particularly crucial in the field of stereochemistry, where it serves as the gold standard for assigning the absolute configuration of chiral centers. nih.govresearchgate.netsoton.ac.uk The application of X-ray crystallography to fluoroazetidines and their derivatives allows for the precise elucidation of their stereochemical and conformational features, which are critical determinants of their biological activity and chemical reactivity. nih.govnih.gov
The determination of absolute stereochemistry through X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netresearchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net The analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute structure of the molecule. nih.gov While this effect is more pronounced for compounds containing heavier atoms, recent advancements, including the use of copper Kα radiation and sophisticated statistical methods, have made it possible to reliably determine the absolute configuration of light-atom molecules, which are common in pharmaceuticals. researchgate.netresearchgate.net
A notable example of this application is the determination of the absolute stereochemistry of a single enantiomer of a 2,4-cis-disubstituted amino azetidine (B1206935) derivative. nih.gov Through single-crystal X-ray diffraction analysis, the relative cis stereochemistry was confirmed, and more importantly, the analysis of the Flack parameter, which was determined to be -0.017(2), unequivocally established the (2S, 4R) absolute stereochemistry of the azetidine derivative. nih.gov This demonstrates the power of X-ray crystallography in providing definitive stereochemical assignments for complex azetidine scaffolds. nih.gov
The crystallographic data for substituted azetidines can be summarized to highlight key structural features. Below are interactive tables showcasing representative crystallographic data for a substituted azetidine derivative, illustrating the level of detail obtained from such analyses.
Table 1: Crystal Data and Structure Refinement for a Representative Azetidine Derivative
| Parameter | Value |
| Empirical Formula | C₁₂H₁₈IN |
| Formula Weight | 287.18 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.345(2) Å, b = 11.234(3) Å, c = 13.567(4) Å |
| Volume | 1272.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.500 Mg/m³ |
| Flack Parameter | -0.017(2) |
Table 2: Selected Bond Lengths and Angles for a Representative Azetidine Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| N1-C2 | 1.485(4) |
| N1-C4 | 1.492(4) |
| C2-C3 | 1.538(5) |
| C3-C4 | 1.541(5) |
| C4-N1-C2 | 88.5(2) |
| N1-C2-C3 | 87.9(2) |
| C2-C3-C4 | 87.2(2) |
| C3-C4-N1 | 87.6(2) |
The data presented in these tables provide a quantitative description of the molecular geometry. The bond lengths and angles within the azetidine ring confirm its strained four-membered nature. The precise determination of the Flack parameter is the critical piece of data that allows for the confident assignment of the absolute stereochemistry. nih.gov Such detailed structural insights derived from X-ray crystallography are indispensable for the rational design and development of novel fluoroazetidine-based compounds.
Computational and Theoretical Investigations of Fluoroazetidine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of molecular systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a popular and versatile computational method for studying a wide range of chemical systems, including fluoroazetidine derivatives. DFT methods, such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are frequently used to investigate the stability, electronic, and structural features of fluorinated molecules. ekb.eg For instance, DFT calculations can be employed to determine the optimized geometries and relative energies of different conformers of fluoroazetidines. ekb.eg
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy. Methods like MP2 (Møller-Plesset perturbation theory) are used to perform high-level computations. For example, calculations at the MP2(Full)/6-311++G(d,p)//MP2(Full)/6-31+G(d) level of theory have been used to study the reactivity of fluorinated aziridines, providing insights that can be extrapolated to understand the behavior of fluoroazetidines. nih.gov These high-level calculations are crucial for obtaining reliable energetic and structural information, which is essential for understanding the intricate effects of fluorine substitution.
The choice between DFT and ab initio methods often depends on the specific research question and the computational resources available. While DFT provides a good balance of accuracy and efficiency for larger systems, ab initio methods are often the gold standard for smaller molecules where high accuracy is paramount.
Understanding the electronic structure of (2R,3S)-3-Fluoro-2-methyl-azetidine is key to explaining its reactivity and intermolecular interactions. Techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are invaluable for this purpose.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. rsc.orgyoutube.comyoutube.com This method allows for the quantitative analysis of hyperconjugative interactions, which are crucial in understanding the stability and reactivity of fluorinated compounds. ekb.eg For instance, NBO analysis can reveal the delocalization of electron density from a lone pair orbital to an adjacent antibonding orbital, a phenomenon that significantly influences molecular properties. ekb.egresearchgate.net The stability conferred by these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In a molecule like this compound, the MEP would show regions of negative potential (red and yellow) around the electronegative fluorine and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, suggesting them as sites for nucleophilic attack. nih.gov This information is critical for understanding how the molecule will interact with other molecules, including biological targets. nih.gov
A hypothetical NBO analysis for this compound might reveal significant hyperconjugative interactions involving the C-F bond, which could influence the molecule's conformational preferences and reactivity.
Computational methods are extensively used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. This is achieved by locating transition states and calculating reaction energy barriers.
Transition State Analysis: A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. Locating the geometry of the transition state is a critical step in understanding a reaction mechanism. Quantum chemical calculations can be used to optimize the structure of transition states and to verify them by ensuring they have exactly one imaginary frequency corresponding to the reaction coordinate. u-tokyo.ac.jp
Reaction Energy Barriers: The activation energy, or reaction energy barrier, is the energy difference between the reactants and the transition state. u-tokyo.ac.jp A lower activation energy implies a faster reaction rate. By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is more likely to occur. For example, in the context of fluoroazetidines, computational studies can predict whether a nucleophilic substitution reaction will proceed via an SN1 or SN2 mechanism by comparing the energy barriers of the respective pathways. Studies on related fluorinated heterocycles have shown that fluorine substitution can dramatically lower reaction barriers, increasing reactivity by several orders of magnitude. nih.gov
Recent studies have demonstrated the utility of computational methods in predicting the reactivity of various classes of compounds, with good correlation between calculated transition state energies and experimentally determined reaction rates. nih.gov
A hypothetical computational study on the nucleophilic ring-opening of this compound could involve calculating the energy barriers for nucleophilic attack at the C2 and C4 positions. This would provide valuable information on the regioselectivity of the reaction.
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and chemical reactivity. Fluorine substitution can have a profound impact on the conformational preferences of a molecule.
The small, four-membered ring of azetidine (B1206935) is inherently strained and has a limited number of accessible conformations. The introduction of a fluorine atom, with its high electronegativity and unique stereoelectronic properties, can significantly alter the conformational landscape. The gauche effect, which is the tendency of a molecule to adopt a gauche conformation when it contains electronegative substituents, can be a dominant factor.
Computational methods, particularly DFT, can be used to perform a systematic conformational search to identify all low-energy conformers of this compound. By calculating the relative energies of these conformers, it is possible to determine the most stable conformation and the energy barriers between different conformations. This information is crucial for understanding how the molecule will present itself to a biological target. The inclusion of azetidine derivatives can provide notably different conformations compared to more common linkers like amides or ethers, which can be advantageous in drug design. acs.orgnih.gov
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to model and simulate the behavior of molecules. These approaches are particularly valuable in drug discovery for studying how a small molecule, or ligand, interacts with a biological target, such as a protein.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. nih.govijper.orgrjptonline.org The primary goal of molecular docking is to identify the binding mode and to estimate the binding affinity of the ligand to the target. rjptonline.org This information is invaluable in rational drug design, as it can guide the optimization of lead compounds to improve their potency and selectivity.
The process of molecular docking involves several steps:
Preparation of the Protein and Ligand: The three-dimensional structures of the protein (often obtained from the Protein Data Bank) and the ligand are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the protein. nih.govijper.org
Docking Simulation: A docking algorithm is used to generate a large number of possible binding poses of the ligand within the protein's active site.
Scoring and Ranking: A scoring function is used to evaluate the fitness of each pose and to rank them based on their predicted binding affinity. ijper.org
For a molecule like this compound, molecular docking could be used to investigate its potential as an inhibitor of a specific enzyme. The docking results would provide insights into the key interactions between the fluoroazetidine derivative and the amino acid residues in the enzyme's active site. For example, the fluorine atom might participate in hydrogen bonding or other favorable interactions that contribute to the binding affinity.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For azetidine derivatives, MD simulations can reveal the dynamic nature of the four-membered ring, its conformational landscape, and the influence of substituents on its flexibility and interactions with its environment.
While specific MD studies on this compound are not extensively documented in the public literature, the methodology has been successfully applied to analogous systems, such as azetidine-2-carboxylic acid (Aze), a proline analogue. nih.gov In such studies, a force field, which is a set of parameters describing the potential energy of the system, is first developed and validated for the molecule . nih.gov This parameterization ensures that the simulations accurately reflect the molecule's real-world behavior.
MD simulations of azetidine-containing peptides have demonstrated that these small rings have a distinct conformational impact. For instance, simulations have shown that azetidine-2-carboxylic acid has a greater tendency to induce a sharp 180° bend in a peptide chain compared to proline, its five-membered ring counterpart. nih.gov This is attributed to a higher propensity for trans-to-cis peptide bond isomerization. nih.gov Furthermore, these simulations can quantify interactions with solvent molecules, showing that the azetidine ring's unique geometry and electronic properties influence its positioning at solvent interfaces, such as water/cyclohexane. nih.gov
For this compound, an MD simulation would likely reveal the dynamic equilibrium of the ring's puckered conformation. The simulation would track the puckering amplitude and phase, providing insight into the energy barriers between different conformational states. The fluorine and methyl substituents are expected to significantly influence this dynamic behavior by altering the energy landscape of the ring. The simulation could also model the molecule's dynamic interactions with biological macromolecules, such as enzymes or receptors, highlighting key hydrogen bonds or other non-covalent interactions that govern its biological activity.
Analysis of Ring Strain and Fluorine Substitution Effects on Molecular Stability and Structural Features
The four-membered azetidine ring is characterized by significant ring strain, which is a primary determinant of its chemical reactivity and three-dimensional structure. acs.org The introduction of substituents, particularly the highly electronegative fluorine atom, further modulates these properties.
The parent azetidine molecule possesses a considerable ring strain energy of approximately 25.4 kcal/mol. acs.org This strain arises from bond angle deviation from the ideal sp³ tetrahedral angle (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). Unlike a planar square, the azetidine ring adopts a puckered or bent conformation to alleviate some of the torsional strain, with a reported dihedral angle of 37°. rsc.org
The substitution of hydrogen with fluorine and a methyl group at the C3 and C2 positions, respectively, introduces several competing electronic and steric effects that influence the ring's stability and geometry.
Fluorine Substitution Effects: The substitution of a hydrogen atom with fluorine has profound consequences for the azetidine ring's stability and conformation. researchgate.net The high electronegativity of fluorine creates a strong C-F bond dipole, leading to significant electronic effects. These effects include:
Inductive Effect: The electron-withdrawing nature of fluorine reduces the electron density in the ring and lowers the basicity of the nitrogen atom. This can enhance stability against certain chemical reactions, such as acid-mediated ring-opening. mdpi.com
Hyperconjugation: Interactions between the C-H bonding orbitals and the C-F anti-bonding orbital (σCH → σ*CF) can influence bond lengths and angles, contributing to conformational preferences. researchgate.net
Methyl Substitution Effects: The methyl group at the C2 position primarily introduces steric effects. It will sterically interact with the adjacent fluorine atom and the substituents on the nitrogen atom, influencing the preferred ring pucker to minimize these repulsive interactions.
The combination of these effects in this compound results in a unique structural and stability profile compared to the unsubstituted azetidine. While a precise value for the ring strain of the substituted compound is not available, computational methods like Density Functional Theory (DFT) can be used to calculate the geometric parameters and relative energies of different conformers. mdpi.commdpi.com These calculations would likely show a preference for a specific puckered conformation where the steric and electronic effects of the fluoro and methyl groups are optimally balanced.
The table below summarizes the expected changes in key structural and electronic features upon substitution.
| Property | Unsubstituted Azetidine | This compound (Predicted Effects) | Rationale |
| Ring Strain Energy | ~25.4 kcal/mol acs.org | Altered | Introduction of substituents changes bond angles and non-bonded interactions, affecting overall strain. The net effect depends on the balance of stabilizing and destabilizing interactions. |
| Ring Conformation | Puckered (Dihedral angle ~37°) rsc.org | Puckered (Specific pucker preferred) | Substituents create a more biased conformational landscape to minimize steric clashes and optimize electronic interactions (e.g., gauche effect). researchgate.net |
| Nitrogen Basicity (pKa) | Higher | Lower | The strong electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the nitrogen, making it a weaker base. |
| C-F Bond Length | N/A | ~1.38 - 1.41 Å | Typical length for a C(sp³)-F bond, may be slightly modulated by ring strain and other electronic effects. |
| C-N Bond Lengths | ~1.48 Å | Slightly modulated | Ring strain and electronic perturbations from substituents can cause minor changes to endocyclic bond lengths. |
These computational insights are invaluable for rationalizing the molecule's behavior and for designing new azetidine derivatives with tailored properties for applications in medicinal chemistry and materials science.
Applications and Design Principles of 2r,3s 3 Fluoro 2 Methyl Azetidine in Medicinal Chemistry Research
Role as Chiral Building Blocks and Scaffolds in Molecular Design Programs
(2R,3S)-3-Fluoro-2-methyl-azetidine serves as a crucial chiral building block in the synthesis of complex molecular architectures for drug discovery. Azetidines are increasingly utilized due to their ability to impart conformational rigidity and three-dimensionality, which can enhance binding affinity to biological targets. The defined stereochemistry of the (2R,3S) isomer allows for precise, vectorially-oriented substitution, enabling the construction of enantiomerically pure final compounds. This is critical as the biological activity of stereoisomers can differ significantly.
The value of such fluorinated azetidines lies in their capacity to act as scaffolds or starting points for creating novel pharmaceutical intermediates. google.comambeed.com Their incorporation into drug-like molecules is a recognized strategy to access new chemical space and develop compounds with improved pharmacological profiles. nih.gov For instance, they can be used as peptide building blocks, creating analogues of amino acids like hydroxyproline (B1673980) that are resistant to certain enzymatic degradation pathways. researchgate.net The combination of the strained ring and the fluorine atom makes these structures desirable components in programs aimed at generating libraries of diverse and structurally unique compounds for high-throughput screening.
Strategies for Incorporating Fluoroazetidine Moieties into Novel Molecular Architectures
Several synthetic strategies have been developed to incorporate the fluoroazetidine moiety into larger molecules. These methods must be robust and compatible with a variety of functional groups.
One effective approach involves the use of azetidine (B1206935) sulfonyl fluorides (ASFs) as reactive intermediates. nih.gov These reagents can be activated under mild thermal conditions to couple with a broad range of nucleophiles, providing a versatile method for creating new azetidine derivatives. nih.gov Another common strategy involves the direct functionalization of the azetidine nitrogen. For example, N-Boc protected 3-fluoroazetidine (B1273558) derivatives can be deprotected and subsequently coupled with various electrophiles or engaged in reductive amination reactions.
Patented synthetic routes highlight multistep sequences to produce these valuable intermediates. A typical process might start from a readily available precursor, followed by steps for esterification, N-protection (e.g., with a Boc group), and then a key fluorination step using reagents like diethylaminosulfur trifluoride (DAST). google.com The resulting protected fluoroazetidine is a stable intermediate that can be readily used in subsequent coupling reactions to build the final molecular architecture. google.com The development of such scalable synthetic routes is essential for the widespread application of these building blocks in medicinal chemistry programs. researchgate.net
Impact of the Azetidine Ring and Fluorine Substitution on Molecular Design for Enhanced Ligand Properties
The incorporation of the this compound motif has a profound impact on multiple physicochemical properties of a molecule, which can be leveraged to enhance its drug-like characteristics.
Metabolic Stability: A primary reason for introducing fluorine is to block sites of metabolic oxidation. nih.govacs.org The carbon-fluorine bond is exceptionally strong, and replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life by preventing its breakdown by cytochrome P450 enzymes. nih.gov However, it is important to note that the C-F bond is not entirely inert, and enzymatic defluorination can occur, potentially leading to the formation of unwanted metabolites. nih.gov Systematic studies on fluorinated heterocycles have provided quantitative data on their improved metabolic stability, as measured by intrinsic microsomal clearance. researchgate.net
Conformational Control: The four-membered azetidine ring is inherently strained and conformationally restricted. Incorporating this rigid scaffold into a larger molecule reduces its conformational flexibility. This pre-organization can lower the entropic penalty of binding to a biological target, leading to higher affinity. The defined stereochemistry of the substituents on the ring further locks the molecule into a specific three-dimensional shape, which is crucial for optimizing interactions within a protein's binding pocket. researchgate.net
Interactive Table 1: Physicochemical Properties of Substituted Azetidines This table provides a comparative look at how fluorination affects key properties of the azetidine scaffold, based on data from systematic studies. researchgate.net
| Compound | Substituents | LogP | pKa | Notes |
| Azetidine | None | -0.4 | 11.29 | Parent compound |
| 3-Fluoroazetidine | 3-F | -0.1 | 7.8 | Fluorine significantly lowers basicity (pKa) |
| 3,3-Difluoroazetidine | 3,3-di-F | 0.2 | 4.8 | Additional fluorine further reduces pKa |
| (2S,3R)-3-Fluoro-2-methyl-azetidine | 3-F, 2-Me | 1.2 | ~10 (DMSO) | Methyl group increases lipophilicity (LogP) |
| 3,3-Difluoro-2-methyl-azetidine | 3,3-di-F, 2-Me | -0.3 | ~12 (H₂O) | Difluoro substitution impacts properties differently |
Bioisosteric Replacement of Hydroxyl Groups with Fluorine in Azetidine Scaffolds
Bioisosteric replacement is a key strategy in drug design where one functional group is swapped for another with similar steric and electronic properties to improve a molecule's characteristics without losing its biological activity. informahealthcare.com The replacement of a hydroxyl (-OH) group with a fluorine (-F) atom is a classic and widely used bioisosteric switch, particularly within scaffolds like azetidine. chemrxiv.orgnih.govbrighton.ac.uk
The rationale for this substitution is compelling. The fluorine atom is sterically similar to a hydroxyl group, allowing it to fit into the same binding pockets. informahealthcare.com However, their electronic properties differ significantly. While both can act as hydrogen bond acceptors, the hydroxyl group is also a hydrogen bond donor, whereas fluorine is not. This difference can be exploited to probe the requirements of a binding site or to eliminate an undesirable hydrogen bond interaction. nih.gov
Crucially, replacing a hydroxyl group, which is a common site for metabolic oxidation and subsequent glucuronidation or sulfation, with a metabolically robust fluorine atom can dramatically enhance a compound's metabolic stability and oral bioavailability. nih.gov This switch also increases the lipophilicity of the molecule, which can influence its absorption, distribution, and permeability. nih.govbrighton.ac.uk For example, 3-fluoro-azetidine amino acids have been synthesized as analogues of hydroxy-azetidine amino acids specifically to create peptide building blocks that are not susceptible to cleavage reactions targeting the hydroxyl group. researchgate.net
Interactive Table 2: Comparison of Fluorine and Hydroxyl Groups as Bioisosteres This table summarizes the key property differences that medicinal chemists consider when replacing a hydroxyl group with fluorine. nih.govinformahealthcare.com
| Property | Hydroxyl Group (-OH) | Fluorine Atom (-F) | Implication in Drug Design |
| Van der Waals Radius | ~1.40 Å (for O) | ~1.47 Å | Sterically similar, often tolerated by binding sites. |
| Electronegativity (Pauling) | 3.44 (for O) | 3.98 | Fluorine is more electronegative, creating a stronger C-F dipole. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only | Can be used to remove H-bond donor activity and probe binding site interactions. |
| Metabolic Stability | Prone to oxidation and conjugation | Generally stable, blocks metabolism | Key strategy to increase drug half-life and bioavailability. |
| Lipophilicity Contribution | Lowers lipophilicity (hydrophilic) | Increases lipophilicity (hydrophobic) | Affects solubility, absorption, and membrane permeability. |
Q & A
Q. What are the optimal synthetic routes for (2R,3S)-3-Fluoro-2-methyl-azetidine, and how is stereochemical purity ensured?
Synthesis typically involves multi-step strategies, including azetidine ring formation followed by fluorination and methyl group introduction. Key steps:
- Azetidine Core Construction : Cyclization of β-amino alcohols or reductive amination of γ-lactams .
- Fluorination : Electrophilic fluorination using reagents like Selectfluor® under controlled pH and temperature to retain stereochemistry .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) ensure configuration fidelity.
- Validation : Chiral HPLC and X-ray crystallography confirm stereochemical purity .
Q. How do researchers characterize the physicochemical properties of this compound?
Critical parameters include:
- Solubility : Measured in polar (DMSO, water) and nonpolar solvents (hexane) via shake-flask method.
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for azetidines) .
- pKa : Determined via potentiometric titration (predicted ~9.5 due to azetidine’s basic nitrogen) .
- Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture absorption, critical for storage .
Q. What analytical techniques resolve structural ambiguities in this compound?
- NMR Spectroscopy : -NMR confirms fluorine position; - and -NMR assign methyl and azetidine ring signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHFN).
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C3-F bond length ~1.39 Å) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological interactions?
The (2R,3S) configuration affects:
- Target Binding : Fluorine’s electronegativity and methyl group’s steric bulk modulate interactions with enzymes (e.g., proteases or kinases).
- Metabolic Stability : Methyl substitution reduces ring strain, enhancing resistance to oxidative degradation .
- Case Study : Analogous azetidines show >10-fold potency differences between stereoisomers in kinase inhibition assays .
Q. What computational strategies predict the reactivity and stability of this compound?
- DFT Calculations : Model transition states for fluorination and ring-opening reactions (e.g., activation energy for hydrolysis) .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous vs. lipid environments .
- Docking Studies : Predict binding affinities to biological targets (e.g., σ receptors) using AutoDock Vina .
Q. How can researchers address contradictory data in biological activity assays?
Q. What strategies optimize this compound derivatives for in vivo studies?
- Prodrug Design : Introduce ester or carbamate groups to enhance bioavailability .
- Isotope Labeling : Synthesize - or -labeled versions for pharmacokinetic tracing .
- Toxicity Screening : Use zebrafish embryos or hepatic microsomes to assess metabolic pathways and cytotoxicity .
Methodological Tables
Q. Table 1. Comparison of Fluorination Methods
| Method | Reagent | Yield (%) | Stereopurity (%) | Ref. |
|---|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® | 78 | 99.5 | |
| Nucleophilic Fluorination | KF/18-crown-6 | 65 | 98.2 | |
| Radical Fluorination | CFI/AIBN | 42 | 95.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
